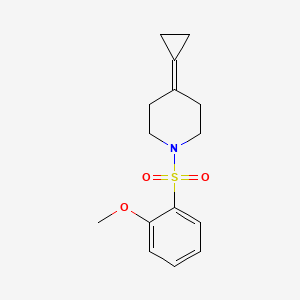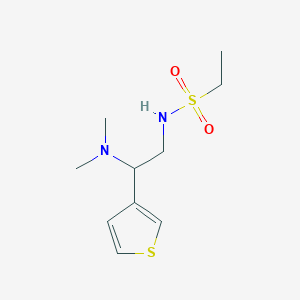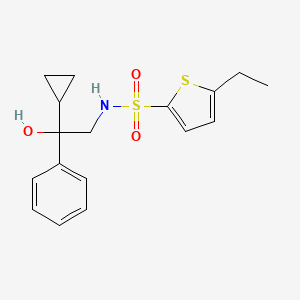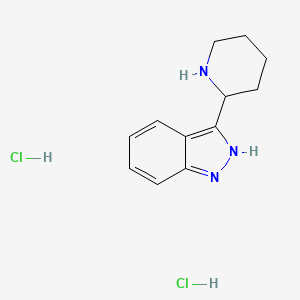
4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a sulfonyl group ((2-methoxyphenyl)sulfonyl), which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a 2-methoxyphenyl group . The cyclopropylidene group is a three-membered carbon ring attached to the piperidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, being a six-membered ring, would likely adopt a chair conformation. The sulfonyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The piperidine ring could undergo substitution reactions, while the sulfonyl group could participate in a variety of reactions, including nucleophilic substitution and elimination .Scientific Research Applications
Antibacterial Agents
One study discusses the synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which include sulfonyl groups and have potential as antibacterial agents. This research emphasizes the chemical synthesis route involving Dieckmann-type cyclization, highlighting its relevance in developing potent antibacterial substances (Miyamoto et al., 1987).
Metal-Free Coupling Reactions
Another study presents a metal-free coupling method of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This technique facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, crucial for pharmaceutical development (Allwood et al., 2014).
Anodic Methoxylation of Piperidine Derivatives
Research into the anodic methoxylation of N-acyl and N-sulfonyl piperidines reveals insights into synthetic strategies for modifying piperidine derivatives, potentially impacting drug design and synthesis (Golub & Becker, 2015).
Cyclin-Dependent Kinase Inhibitors
A study on the oxidation of beta-piperidinoethylsulfides to intermediates for cyclin-dependent kinase inhibitor synthesis underlines the potential of these compounds in therapeutic applications, particularly in cancer treatment (Griffin et al., 2006).
Serotonin Receptor Antagonists
4-(Phenylsulfonyl)piperidines have been identified as novel, selective, and bioavailable 5-HT(2A) receptor antagonists, based on acyclic sulfones. These compounds hold promise for psychiatric and neurological disorder treatment, demonstrating the therapeutic potential of sulfonyl piperidines (Fletcher et al., 2002).
Synthesis of Sulfonyl Hydrazone Derivatives
A study focusing on the synthesis of sulfonyl hydrazone derivatives incorporating piperidine rings highlights their importance in medicinal chemistry, particularly for their antioxidant and anticholinesterase activities (Karaman et al., 2016).
properties
IUPAC Name |
4-cyclopropylidene-1-(2-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-19-14-4-2-3-5-15(14)20(17,18)16-10-8-13(9-11-16)12-6-7-12/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUKNIHGJKJEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2704070.png)





![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2704080.png)


![N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2704083.png)
![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2704085.png)
